![molecular formula C35H72O4 B12621403 (2S)-3-[(30-Hydroxy-15,16-dimethyltriacontyl)oxy]propane-1,2-diol CAS No. 918898-30-3](/img/structure/B12621403.png)
(2S)-3-[(30-Hydroxy-15,16-dimethyltriacontyl)oxy]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-[(30-Hydroxy-15,16-dimethyltriacontyl)oxy]propane-1,2-diol is a complex organic compound characterized by its long hydrocarbon chain and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[(30-Hydroxy-15,16-dimethyltriacontyl)oxy]propane-1,2-diol typically involves multi-step organic reactions. The process begins with the preparation of the hydroxy-functionalized hydrocarbon chain, followed by its attachment to the propane-1,2-diol backbone. Common reagents used in these reactions include alcohols, acids, and catalysts to facilitate esterification and etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3-[(30-Hydroxy-15,16-dimethyltriacontyl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted ethers or esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-3-[(30-Hydroxy-15,16-dimethyltriacontyl)oxy]propane-1,2-diol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between long-chain hydrocarbons and biological membranes. Its amphiphilic nature makes it a valuable tool for investigating membrane dynamics and protein-lipid interactions.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its ability to interact with lipid membranes can be harnessed to improve the delivery and efficacy of therapeutic agents.
Industry
Industrially, this compound can be used in the formulation of specialty chemicals, including surfactants and emulsifiers. Its unique properties make it suitable for applications in cosmetics, pharmaceuticals, and food additives.
Mécanisme D'action
The mechanism of action of (2S)-3-[(30-Hydroxy-15,16-dimethyltriacontyl)oxy]propane-1,2-diol involves its interaction with lipid membranes. The long hydrocarbon chain allows it to embed within the lipid bilayer, while the hydroxyl groups can form hydrogen bonds with surrounding molecules. This interaction can alter membrane fluidity and permeability, affecting various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-1,2-diol: A simpler diol with similar hydroxyl functionality but lacking the long hydrocarbon chain.
Glycerol: Another triol with three hydroxyl groups but a shorter carbon chain.
Cetyl alcohol: A long-chain alcohol with a single hydroxyl group.
Uniqueness
(2S)-3-[(30-Hydroxy-15,16-dimethyltriacontyl)oxy]propane-1,2-diol is unique due to its combination of a long hydrocarbon chain and multiple hydroxyl groups. This structure provides it with amphiphilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
918898-30-3 |
|---|---|
Formule moléculaire |
C35H72O4 |
Poids moléculaire |
556.9 g/mol |
Nom IUPAC |
(2S)-3-(30-hydroxy-15,16-dimethyltriacontoxy)propane-1,2-diol |
InChI |
InChI=1S/C35H72O4/c1-33(27-23-19-15-11-7-3-5-9-13-17-21-25-29-36)34(2)28-24-20-16-12-8-4-6-10-14-18-22-26-30-39-32-35(38)31-37/h33-38H,3-32H2,1-2H3/t33?,34?,35-/m0/s1 |
Clé InChI |
FOKWHLOIECGLCS-YLNHBKTGSA-N |
SMILES isomérique |
CC(CCCCCCCCCCCCCCO)C(C)CCCCCCCCCCCCCCOC[C@H](CO)O |
SMILES canonique |
CC(CCCCCCCCCCCCCCO)C(C)CCCCCCCCCCCCCCOCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


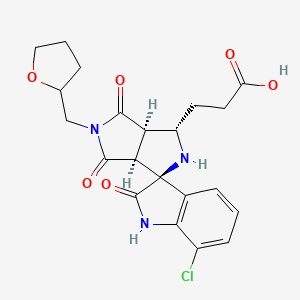
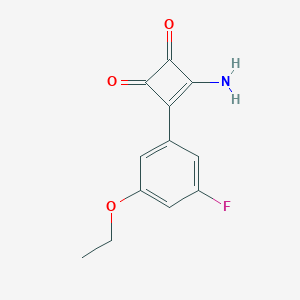
![N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide](/img/structure/B12621325.png)
![N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12621326.png)
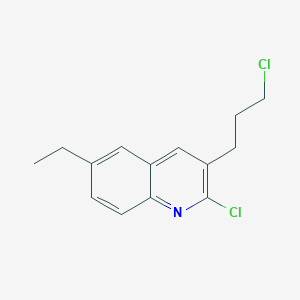
![(4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B12621333.png)

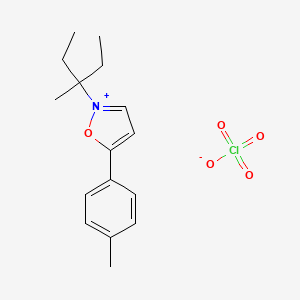
![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)-](/img/structure/B12621349.png)
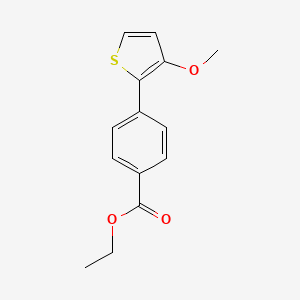

![4'-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12621371.png)
![4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B12621388.png)

